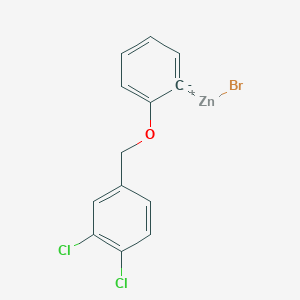![molecular formula C12H23ClN2O2 B14892798 cis-2-Boc-6-azaspiro[3.4]octanen hydrochloride](/img/structure/B14892798.png)
cis-2-Boc-6-azaspiro[3.4]octanen hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(Boc-amino)-6-azaspiro[3.4]octane hydrochloride: is a spirocyclic compound that has gained attention in the field of organic chemistry due to its unique structure and potential applications. The compound features a spiro[3.4]octane core with a tert-butyloxycarbonyl (Boc) protected amino group and a hydrochloride salt form. This structure provides a versatile scaffold for various chemical transformations and applications in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Boc-amino)-6-azaspiro[3.4]octane hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate starting materials. For instance, a common method involves the reaction of a suitable amine with a cyclic ketone or aldehyde under acidic or basic conditions to form the spirocyclic structure.
Boc Protection: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step ensures the amino group is protected during subsequent reactions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of trans-2-(Boc-amino)-6-azaspiro[3.4]octane hydrochloride follows similar synthetic routes but may involve optimization for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions:
Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization.
Oxidation and Reduction Reactions: The spirocyclic core can be subjected to oxidation or reduction reactions to modify the ring structure or introduce additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted derivatives, while deprotection reactions yield the free amine.
科学的研究の応用
Chemistry:
Building Block for Synthesis: The compound serves as a versatile building block for the synthesis of complex molecules, including pharmaceuticals and natural products.
Ligand Design: It is used in the design of ligands for catalysis and coordination chemistry.
Biology:
Drug Discovery: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, particularly in the field of oncology and infectious diseases.
Bioconjugation: It is used in bioconjugation reactions to attach bioactive molecules to proteins or other biomolecules.
Medicine:
Therapeutic Agents: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry:
Material Science: The compound is used in the development of novel materials with unique properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of trans-2-(Boc-amino)-6-azaspiro[3.4]octane hydrochloride depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets. Additionally, the Boc-protected amino group can be deprotected to reveal a reactive amine, which can form covalent bonds with target molecules, thereby modulating their activity.
類似化合物との比較
- trans-2-(Boc-amino)-6-azaspiro[3.4]octane
- cis-2-(Boc-amino)-6-azaspiro[3.4]octane
- trans-2-(Boc-amino)-5-azaspiro[3.4]octane
Comparison:
- Structural Differences: The primary difference between these compounds lies in the configuration of the spirocyclic core and the position of the Boc-protected amino group. These structural variations can significantly impact the compound’s reactivity and biological activity.
- Unique Properties: trans-2-(Boc-amino)-6-azaspiro[3.4]octane hydrochloride is unique due to its specific spirocyclic configuration, which provides a distinct three-dimensional shape that can enhance its interactions with biological targets. This uniqueness makes it a valuable scaffold for drug discovery and other applications.
特性
分子式 |
C12H23ClN2O2 |
|---|---|
分子量 |
262.77 g/mol |
IUPAC名 |
6-azaspiro[3.4]octan-2-yl N-tert-butylcarbamate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)14-10(15)16-9-6-12(7-9)4-5-13-8-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H |
InChIキー |
WSOQHZYDUAGKRN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(=O)OC1CC2(C1)CCNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)
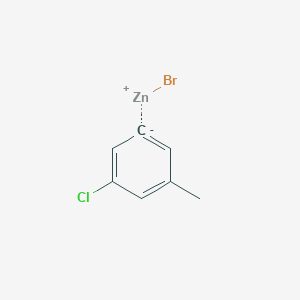
![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)
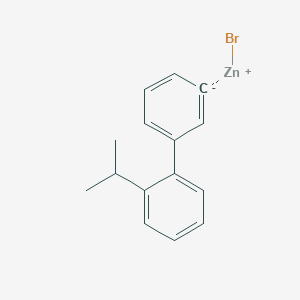
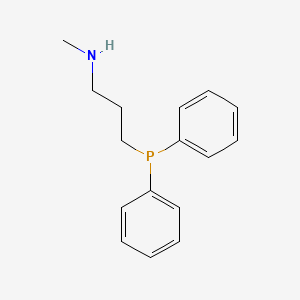
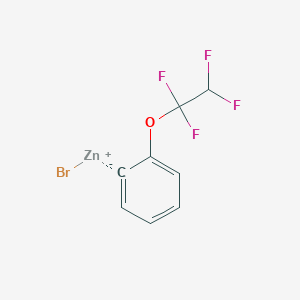
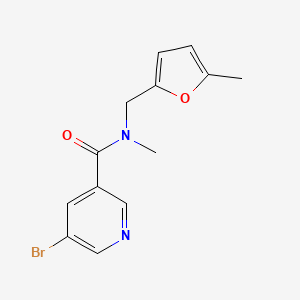


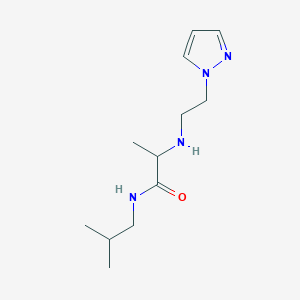
![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
![4-Fluoro-2-[(4-thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14892782.png)

